molecular formula C21H15N3O3S B3690204 (2E)-3-(furan-2-yl)-N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]prop-2-enamide

(2E)-3-(furan-2-yl)-N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]prop-2-enamide

Cat. No.: B3690204
M. Wt: 389.4 g/mol
InChI Key: NCTJQPIHRRTYBY-PKNBQFBNSA-N
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Description

The compound (2E)-3-(furan-2-yl)-N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]prop-2-enamide is a complex organic molecule that features a furan ring, a benzoxazole moiety, and a prop-2-enamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(furan-2-yl)-N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]prop-2-enamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzoxazole moiety, followed by the introduction of the furan ring and the prop-2-enamide group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(furan-2-yl)-N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The benzoxazole moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the compound could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(furan-2-yl)-N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]prop-2-enamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be studied for its potential biological activity. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. Its ability to undergo various chemical reactions makes it a versatile compound for the development of new pharmaceuticals.

Industry

In industry, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (2E)-3-(furan-2-yl)-N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]prop-2-enamide involves its interaction with specific molecular targets. The furan ring and benzoxazole moiety may interact with enzymes or receptors, leading to changes in their activity. The prop-2-enamide group may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(furan-2-yl)-N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]prop-2-enamide: shares similarities with other compounds containing furan rings, benzoxazole moieties, and prop-2-enamide groups. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O3S/c25-19(11-9-16-7-4-12-26-16)24-21(28)22-15-8-10-18-17(13-15)23-20(27-18)14-5-2-1-3-6-14/h1-13H,(H2,22,24,25,28)/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCTJQPIHRRTYBY-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=S)NC(=O)C=CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=S)NC(=O)/C=C/C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2E)-3-(furan-2-yl)-N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]prop-2-enamide
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(2E)-3-(furan-2-yl)-N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]prop-2-enamide
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(2E)-3-(furan-2-yl)-N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]prop-2-enamide
Reactant of Route 4
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(2E)-3-(furan-2-yl)-N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]prop-2-enamide
Reactant of Route 5
(2E)-3-(furan-2-yl)-N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]prop-2-enamide
Reactant of Route 6
(2E)-3-(furan-2-yl)-N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]prop-2-enamide

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